molecular formula C23H14ClFN2O2S B2430583 5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902294-72-8

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione

Cat. No.: B2430583
CAS No.: 902294-72-8
M. Wt: 436.89
InChI Key: ODVOYVOSFVTYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C23H14ClFN2O2S and its molecular weight is 436.89. The purity is usually 95%.
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Biological Activity

5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione (CAS Number: 902294-72-8) is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C23H15ClFN2O2S
  • Molecular Weight : 437.9 g/mol
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific signaling pathways involved in cancer progression. For instance, similar small molecules have been shown to inhibit the RhoA pathway, which is crucial in regulating cell motility and invasion in cancer cells .

In Vitro Studies

  • Cancer Cell Lines : The compound has been tested against various cancer cell lines including melanoma and prostate cancer cells.
    • Inhibition of Cell Proliferation : It was observed that the compound inhibited DNA synthesis in PC-3 prostate cancer cells at concentrations less than 1 μmol/L.
    • Apoptosis Induction : The compound selectively induced apoptosis in RhoC-overexpressing melanoma cell lines compared to their parental counterparts .
  • Mechanistic Insights :
    • The inhibition of lysophosphatidic acid (LPA)-induced DNA synthesis suggests a mechanism targeting MKL/SRF-dependent transcriptional activation without altering DNA binding directly .
    • This highlights its potential as a therapeutic agent by disrupting critical pathways involved in tumor growth and metastasis.

Case Studies

Several studies have documented the effects of structurally similar compounds on cancer cell behavior:

  • Study on Melanoma : A study indicated that compounds targeting the RhoA pathway significantly reduced invasion and migration in melanoma models .
  • Prostate Cancer Research : In PC-3 cells, treatment with related compounds resulted in decreased cell viability and increased apoptosis rates, underscoring the importance of RhoC in tumor progression .

Efficacy Data Table

Cell Line Compound Concentration (μmol/L) Effect Observed
PC-3 (Prostate Cancer)<1Inhibition of DNA synthesis
A375M2 (Melanoma)NanomolarInduction of apoptosis
A375 (Melanoma)Higher concentrationsMinimal effect on apoptosis

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN2O2S/c24-15-7-5-8-16(12-15)27-22(28)21-20(17-9-2-4-11-19(17)30-21)26(23(27)29)13-14-6-1-3-10-18(14)25/h1-12,21H,13H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUDXAFUBBVVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=C3C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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